molecular formula C19H26IN3O7 B1677150 Iofolastat CAS No. 949575-20-6

Iofolastat

Cat. No.: B1677150
CAS No.: 949575-20-6
M. Wt: 535.3 g/mol
InChI Key: OXUUJYOSVPMNKP-GJZGRUSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iofolastat involves the incorporation of iodine-123 into a glutamate-urea-lysine analogue. The specific synthetic route and reaction conditions are proprietary and not widely published. the general process involves the radiolabeling of the precursor molecule with iodine-123 under controlled conditions to ensure high purity and specific activity .

Industrial Production Methods: Industrial production of this compound typically involves the use of automated synthesis modules to ensure reproducibility and safety. The process includes the preparation of the precursor molecule, radiolabeling with iodine-123, purification, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Iofolastat primarily undergoes radiolabeling reactions. The key reaction involves the substitution of a hydrogen atom with iodine-123 in the precursor molecule. This radiolabeling reaction is typically carried out under mild conditions to preserve the integrity of the molecule .

Common Reagents and Conditions:

Major Products: The major product of the radiolabeling reaction is this compound I-123, which is then purified and formulated for clinical use .

Scientific Research Applications

Iofolastat has several scientific research applications, particularly in the field of medical imaging:

Mechanism of Action

Iofolastat exerts its effects by selectively binding to PSMA, a cell surface protein highly expressed in prostate cancer cells. The radiolabeled compound allows for the visualization of PSMA-expressing cells using gamma scintigraphy. This imaging technique provides detailed information on the location and extent of prostate cancer, aiding in diagnosis and treatment planning .

Comparison with Similar Compounds

Comparison: Iofolastat is unique in its use of iodine-123 as the radiolabel, which provides high-resolution imaging with minimal radiation exposure to the patient. Compared to other PSMA inhibitors like MIP-1072 and MIP-1095, this compound offers distinct advantages in terms of imaging quality and safety .

Properties

CAS No.

949575-20-6

Molecular Formula

C19H26IN3O7

Molecular Weight

535.3 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1

InChI Key

OXUUJYOSVPMNKP-GJZGRUSLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I

SMILES

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Canonical SMILES

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Appearance

Solid powder

949575-20-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid
MIP 1072
MIP-1072
MIP1072

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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